molecular formula C13H16ClNO2 B3754322 N-allyl-4-(4-chlorophenoxy)butanamide

N-allyl-4-(4-chlorophenoxy)butanamide

Cat. No.: B3754322
M. Wt: 253.72 g/mol
InChI Key: CWLJMJIMJSBOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-(4-chlorophenoxy)butanamide is a synthetic amide derivative characterized by an allyl group attached to the amide nitrogen and a 4-chlorophenoxy moiety at the fourth position of the butanamide chain. These analogs provide insights into how substituent variations influence properties such as solubility, bioactivity, and metabolic stability.

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-prop-2-enylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-2-9-15-13(16)4-3-10-17-12-7-5-11(14)6-8-12/h2,5-8H,1,3-4,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLJMJIMJSBOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide (CAS: 348163-50-8)

  • Structural Differences: Phenoxy Group: Contains 2,4-dichloro substitution (vs. 4-chloro in the target compound), increasing electron-withdrawing effects and steric bulk. Amide Substituent: Features a 4-acetylphenyl group (vs. allyl in the target), introducing a ketone functional group that enhances polarity.
  • Implications :
    • The additional chlorine atom at the 2-position may improve binding affinity to hydrophobic targets but reduce solubility due to increased lipophilicity.
    • The acetyl group could influence metabolic stability by resisting oxidative degradation compared to the allyl group .

N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)-butanamide

  • Structural Differences: Phenoxy Group: Substituted with 4-chloro and 2-methyl groups (vs. 4-chloro in the target), adding steric hindrance. Amide Substituent: Uses a 3-acetylphenyl group (vs. allyl), altering electronic distribution.
  • The meta-positioned acetyl group could reduce resonance stabilization compared to para-substituted analogs, impacting reactivity .

General Comparison with Substrate Analogues

lists chlorinated aromatic compounds (e.g., 4-chlorophenol derivatives) but focuses on amine/nitro functionalities rather than amides. This highlights the uniqueness of N-allyl-4-(4-chlorophenoxy)butanamide’s amide linkage, which may enhance hydrogen-bonding capacity compared to amine-based analogs .

Structural and Functional Comparison Table

Compound Name CAS Number Phenoxy Substituents Amide Substituent Molecular Weight Key Features
This compound - 4-chloro Allyl - Allyl group enhances hydrophobicity
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide 348163-50-8 2,4-dichloro 4-Acetylphenyl 366.24 Increased electron withdrawal
N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide - 4-chloro-2-methyl 3-Acetylphenyl - Steric hindrance from methyl group

Research Findings and Implications

  • Allyl groups may offer moderate hydrophobicity, balancing solubility and membrane permeability.
  • Steric Considerations : Methyl or additional chlorine substituents (e.g., 2,4-dichloro) could limit rotational freedom, affecting binding to rigid enzyme active sites.
  • Metabolic Stability : Acetylphenyl groups may resist hydrolysis better than allyl groups, though this requires experimental validation.

Note: While specific data for this compound are unavailable, trends from its analogs suggest that strategic modifications to the phenoxy ring or amide group could optimize its physicochemical and biological profile. Further studies are needed to validate these hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-4-(4-chlorophenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-allyl-4-(4-chlorophenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.